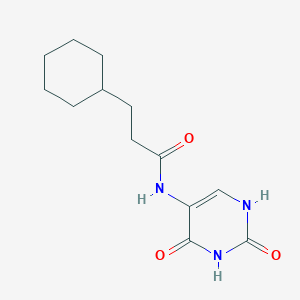![molecular formula C18H21ClN2O4S B5488670 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5488670.png)
1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been extensively studied for its potential use in scientific research due to its unique biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is not fully understood. However, it is known to act as a partial agonist of the 5-HT1A and 5-HT2A receptors. 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has also been shown to inhibit the reuptake of serotonin, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects. 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has also been shown to increase heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is also relatively stable and can be stored for extended periods of time. However, 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has several limitations for use in lab experiments. It has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine can also be difficult to administer to animals due to its bitter taste.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine. One area of research is the development of more selective agonists and antagonists of the 5-HT1A and 5-HT2A receptors. Another area of research is the investigation of the potential therapeutic uses of 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine in the treatment of anxiety, depression, and other neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine and its effects on the central nervous system.
Métodos De Síntesis
1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine can be synthesized using a variety of methods, including the reaction of 1-(2-chlorophenyl)piperazine with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine as a white crystalline solid with a melting point of 216-218 °C.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on the central nervous system, including the modulation of serotonin receptors. 1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has also been studied for its potential use in the treatment of anxiety, depression, and other neurological disorders.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-24-17-8-7-14(13-18(17)25-2)26(22,23)21-11-9-20(10-12-21)16-6-4-3-5-15(16)19/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUUODIFFGWZKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5488588.png)


![4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5488613.png)

![3-pyridinyl[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B5488633.png)
![N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide](/img/structure/B5488636.png)


![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5488644.png)
![N-benzyl-4-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazine-1-sulfonamide](/img/structure/B5488651.png)
![2-methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B5488656.png)
